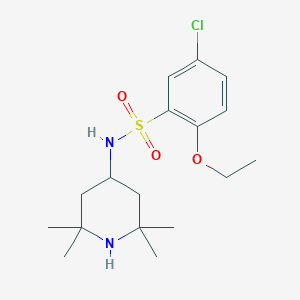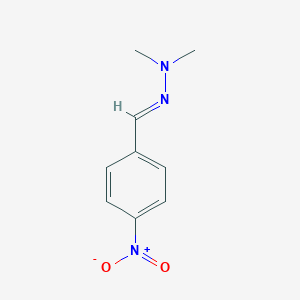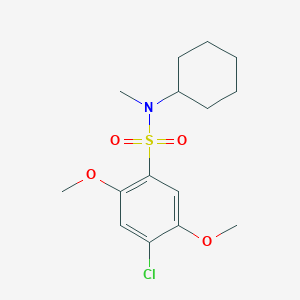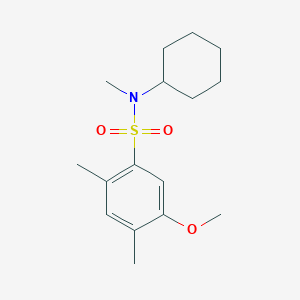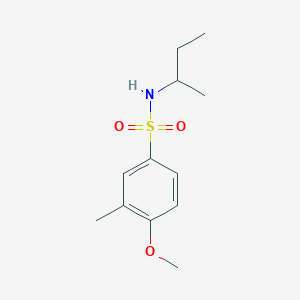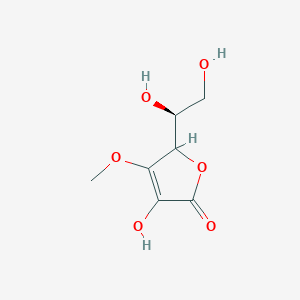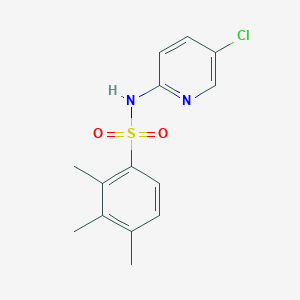
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide, also known as TCS 359, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide drugs and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 may act by inhibiting the activity of enzymes such as carbonic anhydrase and cyclooxygenase. These enzymes are involved in various physiological processes such as acid-base balance and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been found to increase the levels of antioxidants such as glutathione, which helps protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 in lab experiments is its ability to exhibit multiple properties such as anticonvulsant and anti-inflammatory effects. This allows researchers to study the compound's potential for treating various neurological disorders. However, a limitation of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359.
Orientations Futures
There are several future directions for the research of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. One potential direction is to study its potential for treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. Finally, the development of derivatives of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 as a white solid.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticonvulsant, anti-inflammatory, and neuroprotective properties. These properties make N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 a promising candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
Nom du produit |
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H15ClN2O2S |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-4-6-13(11(3)10(9)2)20(18,19)17-14-7-5-12(15)8-16-14/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
OJESLDTUBDTAQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



